molecular formula C13H17N3O2 B7077983 N-(2-cyclopropyl-3-methyloxolan-3-yl)pyrimidine-4-carboxamide

N-(2-cyclopropyl-3-methyloxolan-3-yl)pyrimidine-4-carboxamide

Cat. No.: B7077983
M. Wt: 247.29 g/mol
InChI Key: IIDQSPPUBCPXNF-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-3-methyloxolan-3-yl)pyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3, and a carboxamide group at position 4. The presence of a cyclopropyl group and a methyloxolan ring adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-3-methyloxolan-3-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the carboxamide group. The cyclopropyl and methyloxolan groups are then added through specific reactions such as cyclopropanation and ring-closing reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The scalability of the process is crucial for industrial applications, and methods such as automated synthesis and high-throughput screening are often employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-3-methyloxolan-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products.

Scientific Research Applications

N-(2-cyclopropyl-3-methyloxolan-3-yl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-3-methyloxolan-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The pyrimidine ring can bind to nucleic acids or proteins, affecting their function. The carboxamide group may participate in hydrogen bonding, enhancing the compound’s binding affinity. The cyclopropyl and methyloxolan groups contribute to the compound’s overall stability and reactivity, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclopropyl-3-methyloxolan-3-yl)pyrimidine-2-carboxamide
  • N-(2-cyclopropyl-3-methyloxolan-3-yl)pyrimidine-5-carboxamide
  • N-(2-cyclopropyl-3-methyloxolan-3-yl)pyrimidine-6-carboxamide

Uniqueness

N-(2-cyclopropyl-3-methyloxolan-3-yl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring. This particular arrangement of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for research and development. Its unique structure allows for specific interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

N-(2-cyclopropyl-3-methyloxolan-3-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-13(5-7-18-11(13)9-2-3-9)16-12(17)10-4-6-14-8-15-10/h4,6,8-9,11H,2-3,5,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDQSPPUBCPXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1C2CC2)NC(=O)C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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